molecular formula C21H24ClNO B601925 (R)-Dapoxetine Hydrochloride CAS No. 156453-51-9

(R)-Dapoxetine Hydrochloride

Cat. No. B601925
CAS RN: 156453-51-9
M. Wt: 341.87
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the reactants used, the conditions required (e.g., temperature, pressure), and the yield of the reaction .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, reactivity, and stability .

Scientific Research Applications

Premature Ejaculation Treatment

®-Dapoxetine: is primarily recognized as a selective serotonin reuptake inhibitor (SSRI) used to treat premature ejaculation (PE). It works by increasing serotonin levels in the synaptic cleft, thereby enhancing ejaculatory control. Clinical trials have demonstrated its efficacy in delaying ejaculation and improving sexual satisfaction in men with PE .

Neuroprotection and Neurological Disorders

Research suggests that ®-dapoxetine may have neuroprotective effects. It modulates serotonin signaling, which could be relevant in conditions like Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. However, further studies are needed to explore its potential in these areas .

Depression and Anxiety

As an SSRI, ®-dapoxetine has similarities to other antidepressants. Some investigations have explored its use in treating depression and anxiety disorders. However, it is not commonly prescribed for these indications due to its specific focus on PE .

Analgesia and Pain Management

Emerging evidence suggests that ®-dapoxetine may play a role in pain modulation. Its effects on serotonin receptors could potentially impact pain perception and management. Researchers are investigating its analgesic properties, especially in chronic pain conditions .

Cardiovascular Health

Studies have investigated the cardiovascular effects of ®-dapoxetine. While it is not used primarily for cardiovascular conditions, its impact on blood pressure and heart rate warrants attention. Researchers have explored its safety profile in patients with cardiovascular risk factors .

Anti-Allergic Properties

Interestingly, ®-dapoxetine has been studied for its anti-allergic effects. It inhibits mast cell degranulation and histamine release, suggesting potential use in allergic conditions. However, this area requires further investigation .

Mechanism of Action

If the compound is a drug, this would involve understanding how it interacts with biological systems to produce its effects .

Future Directions

This involves identifying areas of ongoing or future research related to the compound. It could include potential applications, improvements in synthesis methods, or new reactions .

properties

IUPAC Name

(1R)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWDIQRWYNMKFM-VEIFNGETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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